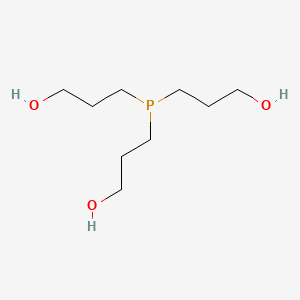

Tris(hydroxypropyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[bis(3-hydroxypropyl)phosphanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c10-4-1-7-13(8-2-5-11)9-3-6-12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAEXQYKBMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CP(CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451537 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4706-17-6 | |

| Record name | Tris(hydroxypropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4706-17-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tris(hydroxypropyl)phosphine (THPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable reducing agent and phosphine (B1218219) ligand of significant interest in chemical synthesis, drug development, and materials science. Its ability to reduce disulfide bonds with high efficiency and its stability under aqueous conditions make it a valuable tool in proteomics and other biological applications. This technical guide provides a comprehensive overview of the synthesis and purification of THPP, offering detailed experimental protocols and characterization data to support researchers in its preparation and use.

Introduction

This compound, with the chemical formula P(CH₂CH₂CH₂OH)₃, is a tertiary phosphine characterized by the presence of three hydroxypropyl substituents. This structure imparts unique properties, including high water solubility and reduced air sensitivity compared to other trialkylphosphines. These characteristics are highly desirable in various applications, particularly in biological systems where aqueous compatibility is paramount.

In the pharmaceutical industry, THPP is employed as a reducing agent in the synthesis of active pharmaceutical ingredients (APIs). It also serves as a ligand in transition metal-catalyzed reactions, contributing to the formation of complex molecular architectures. Furthermore, its utility extends to nanotechnology for the synthesis and functionalization of nanoparticles, and in analytical chemistry as a stabilizer.

This guide will focus on the primary synthetic route to THPP and detail methods for its purification to a high degree of purity, essential for demanding research and development applications.

Synthesis of this compound

The most common and direct method for the synthesis of THPP is the radical-mediated hydrophosphination of allyl alcohol with phosphine gas (PH₃). This reaction proceeds via a free-radical chain mechanism, typically initiated by UV irradiation or a chemical radical initiator.

Reaction Principle

The reaction involves the addition of the P-H bond of phosphine across the carbon-carbon double bond of allyl alcohol. The anti-Markovnikov addition is observed, leading to the formation of the desired this compound.

Overall Reaction:

PH₃ + 3 CH₂=CHCH₂OH → P(CH₂CH₂CH₂OH)₃

Experimental Protocol

A detailed experimental protocol, including specific reaction conditions, is best sourced from relevant chemical literature. The following is a generalized procedure based on established principles of radical hydrophosphination.

Materials:

-

Phosphine gas (PH₃)

-

Allyl alcohol (CH₂=CHCH₂OH)

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV light source

-

Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) or dioxane)

-

Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, pressure gauge, and a port for liquid addition is assembled and thoroughly dried. The system is then purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

-

Charging the Reactor: Under an inert atmosphere, anhydrous and deoxygenated allyl alcohol and the chosen solvent are transferred to the reaction vessel. If a chemical initiator is used, it is also added at this stage.

-

Introduction of Phosphine: The reaction vessel is cooled, and a precise amount of phosphine gas is condensed into the reactor. The molar ratio of allyl alcohol to phosphine should be at least 3:1 to favor the formation of the trisubstituted product.

-

Reaction Initiation and Progression:

-

UV Initiation: If using photochemical initiation, the reaction mixture is irradiated with a suitable UV lamp while maintaining vigorous stirring.

-

Chemical Initiation: If using a chemical initiator like AIBN, the reaction mixture is heated to the decomposition temperature of the initiator (for AIBN, typically 65-85 °C).

-

-

Monitoring the Reaction: The reaction progress can be monitored by observing the pressure drop within the reactor as the gaseous phosphine is consumed.

-

Work-up: Upon completion, the reactor is cooled to room temperature, and any excess phosphine is safely vented through a scrubbing system (e.g., a bleach solution). The reaction mixture is then carefully transferred to a round-bottom flask under an inert atmosphere. The solvent is removed under reduced pressure to yield the crude THPP.

Safety Precautions: Phosphine gas is extremely toxic, pyrophoric, and requires specialized handling procedures. This synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety equipment.

Purification of this compound

Crude THPP may contain unreacted starting materials, partially substituted phosphines, and the corresponding phosphine oxide. Several methods can be employed to achieve high purity.

Column Chromatography

A reported method for the purification of THPP utilizes column chromatography with a specific stationary phase.[1]

Experimental Protocol:

-

Stationary Phase Preparation: Monodisperse polystyrene microspheres are prepared and packed into a chromatography column.[1]

-

Column Equilibration: The column is equilibrated with several column volumes of deionized water.[1]

-

Sample Loading: A solution of crude THPP (e.g., 60% purity) in water is prepared and loaded onto the column.[1]

-

Elution:

-

The column is first washed with deionized water to remove highly polar impurities.[1]

-

A stepwise gradient of acetonitrile (B52724) in water is then used for elution. A 10% acetonitrile in water solution is used to elute the purified THPP, and fractions are collected.[1]

-

Finally, a higher concentration of acetonitrile (e.g., 70%) can be used to wash the column.[1]

-

-

Analysis: The collected fractions are analyzed for purity, and those containing pure THPP are combined and the solvent is removed under reduced pressure.

This method has been reported to increase the purity of THPP from 60% to 81.5% with a recovery rate of 70%.[1]

Other Potential Purification Methods

-

Vacuum Distillation: Given its boiling point of 196-198 °C at 1 Torr, vacuum distillation can be a viable method for separating THPP from less volatile impurities. Care must be taken as some phosphines can be thermally unstable.

-

Recrystallization: If the crude THPP is a solid or can be solidified, recrystallization from a suitable solvent or solvent mixture could be an effective purification technique. The choice of solvent would depend on the solubility profile of THPP and its impurities.

Characterization Data

The identity and purity of synthesized THPP should be confirmed using various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₂₁O₃P |

| Molecular Weight | 208.24 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 196-198 °C (at 1 Torr) |

| ³¹P NMR (pH 4.5) | δ +15.8 ppm (protonated form) |

| ³¹P NMR (pH ≥ 7) | δ -30 ppm (free base) |

| ³¹P NMR of Oxide | δ +60 ppm |

Logical Workflow for THPP Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to purified THPP.

Conclusion

The synthesis of this compound via the radical-mediated addition of phosphine to allyl alcohol provides a direct route to this valuable chemical. Subsequent purification, particularly through specialized column chromatography, allows for the isolation of high-purity THPP suitable for a wide range of applications in research and industry. The protocols and data presented in this guide offer a foundational understanding for the successful preparation and characterization of this important phosphine derivative. Researchers should always consult primary literature and adhere to strict safety protocols, especially when handling highly toxic reagents like phosphine gas.

References

Tris(hydroxypropyl)phosphine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physical, Chemical, and Practical Aspects of a Versatile Reducing Agent

Tris(hydroxypropyl)phosphine (THPP) is a water-soluble, air-stable phosphine-based reducing agent that has gained significant traction in biochemical and pharmaceutical research. Its efficacy in cleaving disulfide bonds, coupled with its advantageous stability and broad pH compatibility, makes it a valuable tool for scientists and professionals in drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of THPP, details on experimental applications, and safety considerations.

Core Properties of this compound

This compound is a colorless to pale yellow, viscous liquid. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | References |

| Appearance | Viscous liquid | [1][2] |

| Melting Point | 196 °C | [3] |

| Boiling Point | 196-198 °C (at 1 Torr) | [4][5] |

| Density | 1.136 g/mL at 25 °C | [3][5][6] |

| Flash Point | >110 °C | [3][5] |

| Solubility | Soluble in water in all proportions, also soluble in organic solvents. | [1][7] |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C (Predicted) | [5] |

| Refractive Index | 1.731 (Predicted) | [5] |

Chemical and Identification Data

| Property | Value | References |

| Chemical Formula | C₉H₂₁O₃P | [3][8][9] |

| Molecular Weight | 208.24 g/mol | [3][8][9] |

| CAS Number | 4706-17-6 | [3][8][9] |

| SMILES | C(CO)CP(CCCO)CCCO | [3] |

| pKa | 14.59±0.10 (Predicted) | [4] |

| Stability | More stable to air oxidation than TCEP-HCl, especially in buffered aqueous-organic media. | [3] |

Chemical Reactivity and Applications

The primary utility of this compound in research and drug development stems from its function as a potent and selective reducing agent for disulfide bonds.[10] This property is crucial in various applications, including protein chemistry, peptide synthesis, and proteomics.

Disulfide Bond Reduction

THPP is highly effective in reducing disulfide bonds within and between peptides and proteins, a critical step in many analytical and preparative procedures.[10] It offers several advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT):

-

Speed and Efficiency: THPP often demonstrates faster reduction kinetics compared to DTT.[3]

-

Stability: It is significantly more resistant to air oxidation, providing longer-lasting reducing power in solution.[3][11]

-

Broad pH Range: THPP is effective over a wide pH range, offering greater flexibility in experimental design.[3]

-

Odorless: Unlike thiol-based reagents, THPP is odorless, improving the laboratory environment.[7]

-

Compatibility: It is compatible with immobilized metal affinity chromatography (IMAC) as it does not reduce the metal ions used in this technique.[12]

The reduction of a disulfide bond by THPP is an irreversible reaction that results in the formation of two thiol groups and this compound oxide, as illustrated in the workflow below.

Caption: Workflow of disulfide bond reduction by THPP.

Other Applications

Beyond disulfide bond reduction, THPP has been utilized as:

-

A ligand in the synthesis of dendritic macromolecules used as catalysts.[4][13]

-

A reducing agent in the synthesis of disulfide cyclopeptides.[4]

-

A catalyst in the conversion of polysulfides.[9]

-

A reagent in the reduction of dehydroascorbic acid to ascorbic acid.[9]

Experimental Protocols

While detailed, user-submitted experimental protocols are varied and application-specific, the following sections provide an overview of common methodologies involving THPP.

Purification of this compound

A published method for the purification of THPP involves chromatographic separation.[3] The general steps are as follows:

-

Preparation of Chromatography Medium: Monodisperse polystyrene microspheres are prepared and packed into a chromatography column.

-

Sample Preparation: The crude THPP is dissolved in water to a concentration of approximately 20 mg/mL.

-

Column Equilibration and Loading: The column is equilibrated with water, after which the THPP solution is loaded onto the column.

-

Washing: The column is washed with several column volumes of water to remove unbound impurities.

-

Elution: The purified THPP is eluted from the column using a water solution containing 10% acetonitrile (B52724). Fractions are collected and analyzed for purity.

-

Column Regeneration: The column is cleaned with a 70% acetonitrile solution.

This method has been reported to increase the purity of THPP to over 80%.[3]

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for assessing the purity of THPP and monitoring its oxidation.

-

³¹P NMR: The phosphorus nucleus provides a distinct signal that is sensitive to its chemical environment. In its reduced form, THPP exhibits a ³¹P NMR signal. Upon oxidation to this compound oxide, this signal shifts significantly, allowing for the quantification of the oxidized species.

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.

Hazard Identification

-

GHS Pictogram: GHS05 (Corrosion)[6]

-

Signal Word: Danger[6]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[14][15]

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[14]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[14]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[14]

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[14][15]

-

Storage and Handling

-

Storage: Store in a cool place (2°C to 8°C), kept dry, and protected from light.[3] It is sensitive to air and should be handled under an inert atmosphere for long-term stability.[4]

-

Handling: Use in a well-ventilated area. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, including chemically impermeable gloves.

Logical Relationships in Experimental Design

The choice of a reducing agent is a critical decision in experimental design, particularly in proteomics and protein-based drug development. The following diagram illustrates the logical considerations when choosing between THPP and other common reducing agents.

Caption: Decision-making workflow for selecting a reducing agent.

Conclusion

This compound is a robust and versatile reducing agent with clear advantages in stability, efficiency, and user-friendliness over traditional thiol-based reagents. Its compatibility with a wide range of experimental conditions makes it an invaluable tool for researchers and professionals in drug development, particularly in applications involving protein modification and analysis. Proper understanding of its properties and adherence to safety protocols will ensure its effective and safe implementation in the laboratory.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. guidechem.com [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 6. books.rsc.org [books.rsc.org]

- 7. This compound THPP [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. resources.strem.com [resources.strem.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(hydroxypropyl)phosphine (THPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris(hydroxypropyl)phosphine (THPP), a versatile and increasingly popular reagent in biochemical and pharmaceutical research. This document details its chemical properties, synthesis, and key applications, with a focus on its role as a disulfide reducing agent.

Core Properties and Molecular Structure

This compound, also known as THPP, is a water-soluble and air-stable phosphine (B1218219) that has emerged as a superior alternative to traditional disulfide reducing agents like dithiothreitol (B142953) (DTT). Its chemical identity and key properties are summarized below.

Chemical Identification and Molecular Structure:

-

Chemical Name: Tris(3-hydroxypropyl)phosphine[1]

-

CAS Number: 4706-17-6

-

Molecular Formula: C₉H₂₁O₃P[2]

-

Molecular Weight: 208.24 g/mol

The molecular structure of THPP consists of a central phosphorus atom bonded to three hydroxypropyl chains. This structure confers high water solubility and stability in aqueous solutions.

(Image of the molecular structure of this compound would be placed here in a full whitepaper)

Physicochemical Properties:

The following table summarizes the key physicochemical properties of THPP, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Viscous liquid | [3] |

| Density | 1.136 g/mL at 25 °C | [3] |

| Boiling Point | 196-198 °C at 1 Torr | [4] |

| Flash Point | >110 °C | [3][4] |

| Solubility | Soluble in water and organic solvents | [5] |

| Stability | Air-stable, particularly at biological pH | |

| Storage | +2 °C to +8 °C, protected from air and light | [4] |

Synthesis of this compound

While detailed, step-by-step synthesis protocols for this compound are not widely available in publicly accessible literature, the primary synthetic route involves the radical-mediated addition of phosphine (PH₃) to allyl alcohol. This reaction is a variation of hydrophosphination, where the P-H bond of phosphine adds across the carbon-carbon double bond of allyl alcohol.

A general overview of a synthetic approach is described as the reaction of 3-chloroisopropyl ether with triethyl phosphite (B83602) under alkaline conditions.[6] However, specific reaction conditions, purification methods, and yields are not extensively detailed in the available resources. For researchers requiring this compound, commercial sources are readily available.

Applications in Research and Drug Development

THPP's unique properties make it a valuable tool in a variety of applications, particularly in proteomics and drug development where the reduction of disulfide bonds is a critical step.

Reduction of Disulfide Bonds

The primary application of THPP is the rapid and irreversible reductive cleavage of disulfide bonds in proteins and peptides.[7] This is a crucial step in many proteomics workflows, as it unfolds proteins and allows for their complete digestion by proteolytic enzymes like trypsin.

Advantages over Traditional Reducing Agents:

-

Superior Stability: THPP is significantly more stable in aqueous solutions at biological pH compared to DTT, which is prone to oxidation.

-

Odorless: Unlike DTT and β-mercaptoethanol, THPP is odorless, improving laboratory working conditions.

-

Compatibility: It is compatible with a wider range of reagents and techniques, including immobilized metal affinity chromatography (IMAC), as it does not reduce the metal ions.

-

Effectiveness: THPP is a more potent reducing agent than DTT and is effective over a broad pH range.[8]

Peptide and Protein Chemistry

In addition to its use in proteomics, THPP is employed in:

-

Peptide Synthesis: It can be used for the one-pot ligation-oxidative cyclization to form disulfide cyclopeptides.

-

Protein Modification: Its ability to efficiently reduce disulfide bonds makes it a valuable reagent for protein refolding studies and for the analysis of protein structure and function.

Other Applications

THPP also finds use as:

-

A ligand in the synthesis of dendritic macromolecules.

-

A catalyst in various organic reactions.

Experimental Protocols

Protocol for Reduction and Alkylation of Peptides for Proteomics

This protocol describes a standard procedure for the reduction of disulfide bonds in peptides using THPP, followed by alkylation to prevent their re-formation. This is a common sample preparation workflow for mass spectrometry-based proteomics.

Materials:

-

Peptide sample

-

50 mM HEPES buffer, pH 8.2

-

Tris(3-hydroxypropyl)phosphine (THPP)

-

Iodoacetamide (B48618) (IAA)

-

Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Procedure:

-

Reconstitution: Reconstitute the dried peptide sample in 50 mM HEPES buffer (pH 8.2) to a concentration of 1 µg/µL.

-

Reduction: Add THPP to the peptide solution to a final concentration of 5 mM.

-

Incubate the mixture at 56 °C for 25 minutes.

-

Cool the sample to room temperature.

-

Alkylation: Add iodoacetamide to a final concentration of 14 mM.

-

Incubate the reaction in the dark at room temperature for 30 minutes.

-

Quenching: Add an additional equivalent of THPP (to a final concentration of 10 mM) to quench the excess iodoacetamide.

-

The sample is now ready for desalting (e.g., using a C18 column) and subsequent analysis by mass spectrometry.

Mandatory Visualizations

Experimental Workflow for Peptide Reduction and Alkylation

The following diagram illustrates the logical flow of the experimental protocol for the reduction and alkylation of peptides using THPP.

Caption: Workflow for peptide reduction and alkylation using THPP.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place between +2 °C and +8 °C. It is sensitive to air and should be stored under an inert atmosphere if possible.

-

In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled or ingested, seek medical attention immediately.

This technical guide provides a foundational understanding of this compound for its effective and safe use in research and development. Its superior properties as a reducing agent make it an invaluable tool for scientists working in proteomics, peptide chemistry, and drug discovery.

References

- 1. Taming PH3: State of the Art and Future Directions in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. This compound|lookchem [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chembk.com [chembk.com]

- 8. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]

A Technical Guide to the Solubility of Tris(hydroxypropyl)phosphine (THPP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tris(hydroxypropyl)phosphine (THPP) in both aqueous and organic solvents. THPP is a versatile, water-soluble, and air-stable reducing agent, making it a valuable tool in various chemical and biological applications, particularly in the reduction of disulfide bonds in peptides and proteins. Understanding its solubility is critical for its effective use in drug development and other research areas.

Core Concepts: Solubility Profile of THPP

This compound is a tertiary phosphine (B1218219) characterized by the presence of three hydroxypropyl groups. These hydroxyl moieties are key to its notable solubility in polar solvents, particularly water.

Aqueous Solubility

There is conflicting information in the available literature regarding the precise quantitative solubility of THPP in water. Several research articles describe THPP as being "soluble in water in all proportions" or "fully water-soluble," suggesting that it is miscible with water.[1] This high water solubility is a significant advantage, as it allows for its use in a wide range of biological and aqueous chemical systems without the need for co-solvents.[1][2]

However, some chemical supplier databases provide a specific quantitative solubility value.

Table 1: Quantitative Aqueous Solubility of this compound (THPP)

| Solvent | Solubility | Source |

| Water | 20 mg/mL | [3][4] |

This discrepancy may arise from the qualitative nature of the term "fully water-soluble" used in some research contexts, which may indicate very high solubility rather than true miscibility under all conditions. The quantitative value of 20 mg/mL provides a specific, albeit potentially conservative, solubility limit. Researchers should consider both pieces of information when preparing aqueous solutions of THPP.

Organic Solvent Solubility

While primarily known for its aqueous solubility, THPP also exhibits solubility in certain organic solvents. This property is particularly useful when working with substrates that have limited water solubility, allowing for reactions to be carried out in buffered aqueous-organic media.[1][2]

Table 2: Qualitative Solubility of this compound (THPP) in Organic Solvents

| Solvent | Qualitative Solubility | Notes |

| Ethanol | Easily soluble | [5] |

| Methanol | Used as a co-solvent with water | Suggests at least partial solubility.[1] |

| Acetonitrile | Used as a co-solvent with water | Suggests at least partial solubility.[1] |

| Tetrahydrofuran (THF) | Used as a co-solvent with water | Suggests at least partial solubility.[1] |

Currently, there is a lack of specific quantitative solubility data for THPP in pure organic solvents in the peer-reviewed literature. The information available is primarily derived from its application in mixed-solvent systems for disulfide bond reduction.[1]

Experimental Protocols

Determination of THPP Solubility: A Static Analytic Method

The following is a detailed methodology for the experimental determination of THPP solubility, adapted from established protocols for similar compounds. This "static analytic method" is suitable for generating precise solubility data at various temperatures.

Objective: To determine the equilibrium solubility of THPP in a given solvent at a specified temperature.

Materials:

-

This compound (THPP), high purity

-

Solvent of interest (e.g., water, ethanol, etc.), analytical grade

-

Jacketed equilibrium cell with a magnetic stirrer

-

Thermostatic circulating water bath (accuracy ±0.05 K)

-

Calibrated thermometer (accuracy ±0.05 K)

-

Analytical balance (accuracy ±0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or Gas Chromatography (GC) system for quantification.

-

Syringes and syringe filters (0.22 µm)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of THPP to a known volume of the solvent in the jacketed equilibrium cell. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the cell to prevent solvent evaporation.

-

Place the cell in the thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined empirically (typically 24-48 hours).

-

-

Sampling:

-

Once equilibrium is reached, turn off the stirrer and allow the undissolved THPP to settle for at least 2 hours.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of THPP.

-

-

Data Analysis:

-

Calculate the mass of THPP in the original filtered sample based on the concentration determined by HPLC/GC and the dilution factor.

-

The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining THPP solubility.

Applications in Drug Development: Disulfide Bond Reduction

A primary application of THPP in drug development and proteomics is the reduction of disulfide bonds in peptides and proteins. Its high water solubility, stability, and effectiveness over a broad pH range make it an excellent alternative to other reducing agents like dithiothreitol (B142953) (DTT).

Diagram 2: Workflow for Disulfide Bond Reduction using THPP

Caption: General workflow for protein disulfide bond reduction using THPP.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4706-17-6 [m.chemicalbook.com]

- 4. This compound | 4706-17-6 [chemicalbook.com]

- 5. watson-int.com [watson-int.com]

Tris(hydroxypropyl)phosphine stability under different pH and temperature conditions

An In-depth Technical Guide to the Stability of Tris(hydroxypropyl)phosphine (THPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THPP) is a water-soluble, odorless, and effective reducing agent used for cleaving disulfide bonds, particularly in biological applications. Its stability in aqueous solutions is a critical parameter for its successful application in protein chemistry, bioconjugation, and drug development. This technical guide provides a comprehensive overview of the stability of THPP under various pH conditions, based on available scientific literature. It outlines the primary degradation pathway, presents stability data, and details a robust experimental protocol for assessing its stability.

Introduction to THPP Stability

This compound is valued for its efficacy in reducing disulfide bonds under mild conditions. A significant advantage of THPP over other common reducing agents, such as dithiothreitol (B142953) (DTT), is its enhanced stability, particularly against air oxidation in solutions at or near physiological pH.[1][2] However, like all phosphines, THPP is susceptible to oxidation, primarily converting to the corresponding this compound oxide (THPPO). The rate of this degradation is influenced by several factors, most notably pH, temperature, and the presence of oxidants. Understanding these stability characteristics is essential for ensuring reproducible results and defining appropriate storage and handling conditions.

Factors Influencing THPP Stability

Effect of pH

The pH of the aqueous solution is a primary determinant of THPP stability. The phosphorus atom in THPP can be protonated, with a reported pKa value between 6.97 and 7.2.[1][3]

-

Acidic pH (pH < 7): At pH levels below its pKa, THPP exists predominantly in its protonated phosphonium (B103445) salt form. This protonation protects the phosphorus atom from electrophilic attack by oxygen, rendering THPP relatively stable against auto-oxidation. Studies at pH 4.5 show that it is significantly more stable than thiol-based reductants like DTT.[1]

-

Neutral and Alkaline pH (pH ≥ 7): Above its pKa, THPP is primarily in its free base form, which is the active reducing species. While this form is necessary for its function, the lone pair of electrons on the phosphorus atom is more available for oxidation. Despite this, THPP demonstrates exceptional stability at physiological pH (pH 7.0-8.5) compared to other reductants.[1][2]

Effect of Temperature

While specific quantitative studies on the effect of temperature on THPP's aqueous stability are not widely available in the literature, general chemical kinetics principles suggest that the rate of oxidation will increase with temperature. For optimal stability, especially for long-term storage of stock solutions, refrigeration (2-8°C) or freezing is recommended.[4] Safety data sheets advise storing the compound in a cool, dry place.

Quantitative Stability Data

The available quantitative data on THPP stability is limited but provides key insights into its performance under specific conditions.

Table 1: Quantitative Stability of THPP at Room Temperature

| pH Value | Buffer System | Temperature | Degradation | Time Frame | Source |

|---|---|---|---|---|---|

| 8.0 | Tris-based | Room Temp. | ~10% | 72 hours | [1] |

| 4.5 | Citrate-based | Room Temp. | Relatively stable | > 48 hours |[1] |

Degradation Pathway

The principal degradation route for THPP in the presence of oxygen is the oxidation of the phosphorus (III) center to a phosphorus (V) center, forming the chemically inert this compound oxide (THPPO).[1][3]

Caption: Primary degradation pathway of THPP to THPPO via oxidation.

Recommended Experimental Protocol for Stability Assessment

This section outlines a detailed protocol for a stability study of THPP, combining methodologies reported in the literature.[1] This protocol utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, which is a direct and effective method for quantifying phosphines and their corresponding oxides.

Materials and Reagents

-

This compound (THPP)

-

Buffer systems (e.g., 100 mM Citrate for pH 4.5; 100 mM Tris-HCl for pH 8.0)

-

Deuterium Oxide (D₂O) for NMR lock

-

NMR tubes

-

pH meter

-

Incubators or water baths for temperature control

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Disulfide Bond Reduction by Tris(hydroxypropyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical applications of Tris(hydroxypropyl)phosphine (THP) for the reduction of disulfide bonds. We will delve into the underlying chemistry, present quantitative comparisons with other common reducing agents, and provide detailed experimental protocols for its use in the laboratory.

The Core Mechanism: A Nucleophilic Attack

The reduction of a disulfide bond by this compound, a water-soluble and air-stable phosphine (B1218219), is an irreversible two-step process. This reaction is driven by the formation of a stable phosphorus-oxygen bond in the final phosphine oxide product.

The general mechanism for disulfide reduction by phosphines like THP involves:

-

Nucleophilic Attack: The phosphorus atom of THP, being a strong nucleophile, attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a thiophosphonium cation intermediate.

-

Hydrolysis: The thiophosphonium intermediate is then hydrolyzed by water, leading to the formation of THP-oxide and two free thiol groups.

This irreversible reaction is a key advantage of phosphine-based reducing agents over thiol-based reductants like dithiothreitol (B142953) (DTT), where the reaction is an equilibrium.[1]

Mechanism of disulfide bond reduction by this compound.

Quantitative Comparison of Reducing Agents

The choice of reducing agent is critical for experimental success. THP offers several advantages over traditional reductants like dithiothreitol (DTT) and even the more closely related Tris(2-carboxyethyl)phosphine (TCEP).

Stability:

A key advantage of THP is its superior stability, especially at neutral to alkaline pH where many biological reactions are performed.[2][3]

| Reducing Agent | Stability at pH 4.5 | Stability at pH 8.0 |

| THP | Relatively stable | Significantly more stable than TCEP and DTT |

| TCEP | Relatively stable | Less stable than THP |

| DTT | Considerable auto-oxidation after 2-3 days | Half-life of approximately 4 hours[2] |

Reactivity:

The reactivity of phosphine-based reducing agents is pH-dependent. At acidic pH, the phosphine is protonated, which reduces its nucleophilicity. At alkaline pH, the free base form is more prevalent and highly reactive.

Competition experiments have shown that the relative reduction rates of THP and TCEP are pH-dependent:

| pH | Relative Reduction Rate (THP vs. TCEP) | Superior Reducing Agent |

| 4.5 | 1.00 : 1.25 | TCEP |

| 8.0 | 1.50 : 1.00 | THP [2] |

Furthermore, the reduction of a peptide-like disulfide was found to be 3.91 times faster with THP compared to TCEP at pH 8.0.[2]

Experimental Protocol: Disulfide Reduction Assay using THP and DTNB

This protocol outlines a method to quantify the reduction of a disulfide bond in a model protein or peptide using THP, followed by the colorimetric determination of the resulting free thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Materials:

-

This compound (THP)

-

DTNB (Ellman's Reagent)

-

Disulfide-containing protein or peptide of interest

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

-

L-cysteine hydrochloride monohydrate (for standard curve)

-

UV-Vis Spectrophotometer

Procedure:

Part 1: Reduction of the Disulfide Bond

-

Prepare Protein Solution: Dissolve the disulfide-containing protein/peptide in the Reaction Buffer to a known concentration (e.g., 100 µM).

-

Prepare THP Solution: Prepare a stock solution of THP (e.g., 10 mM) in the Reaction Buffer.

-

Initiate Reduction: Add a molar excess of the THP solution to the protein solution. A 10-fold molar excess of THP is a good starting point.

-

Incubate: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.

Part 2: Quantification of Free Thiols with DTNB

This part can be performed using a standard curve or by direct calculation using the extinction coefficient of the TNB²⁻ product.

Method A: Using a Cysteine Standard Curve [4]

-

Prepare Cysteine Standards: Prepare a series of L-cysteine standards in the Reaction Buffer (e.g., ranging from 0 to 1.5 mM).[4]

-

Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a concentration of 4 mg/mL.[4]

-

Reaction Setup: In a 96-well plate or cuvettes:

-

Add 50 µL of each cysteine standard or your reduced protein sample.

-

Add 50 µL of the DTNB solution to each well/cuvette.

-

-

Incubate: Incubate at room temperature for 15 minutes.[4]

-

Measure Absorbance: Read the absorbance at 412 nm.

-

Data Analysis:

-

Subtract the absorbance of the blank (0 mM cysteine) from all readings.

-

Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.

-

Determine the concentration of free thiols in your reduced protein sample from the standard curve.

-

Method B: Direct Extinction Coefficient Calculation [5]

-

Reaction Setup:

-

Sample: In a cuvette, mix your reduced protein sample with the DTNB solution in the Reaction Buffer.

-

Blank: In a separate cuvette, mix the Reaction Buffer with the DTNB solution.

-

-

Incubate: Incubate at room temperature for 15 minutes.[5]

-

Measure Absorbance: Zero the spectrophotometer with the blank and measure the absorbance of the sample at 412 nm.

-

Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of free thiols:

-

Concentration (M) = Absorbance / (ε × l)

-

Where:

-

ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹[5]

-

l (path length of the cuvette) is typically 1 cm.

-

-

Experimental workflow for disulfide reduction assay using THP and DTNB.

Applications in Research and Drug Development

The unique properties of THP make it a valuable tool in various research and development areas.

Protein Chemistry and Proteomics:

-

Protein Folding Studies: The irreversible nature of THP reduction is advantageous in studying protein folding pathways by trapping reduced intermediates.

-

Mass Spectrometry Sample Preparation: Complete and rapid reduction of disulfide bonds is crucial for accurate protein identification and characterization by mass spectrometry. THP's stability and effectiveness make it an excellent choice for this purpose.

Drug Development:

-

Antibody-Drug Conjugates (ADCs): The development of ADCs often involves the reduction of interchain disulfide bonds in antibodies to allow for the attachment of cytotoxic payloads.[6][7] THP is well-suited for this application due to its high efficiency at physiological pH and its compatibility with subsequent conjugation chemistries. Unlike DTT, excess THP often does not need to be removed before reactions with maleimides, although this should be empirically verified for each specific system.[8][9]

-

Thiol-Maleimide Bioconjugation: While THP can react with maleimides, it does so by reducing the maleimide (B117702) to a succinimide, which is different from the stable ylide adduct formed with TCEP.[10] This can be a consideration when designing one-pot reduction and conjugation protocols.

-

Studying Redox Signaling Pathways: Disulfide bond formation and reduction are key regulatory mechanisms in many cellular signaling pathways. THP can be used as a tool to probe the role of specific disulfide bonds in protein function and signal transduction. For example, by selectively reducing disulfide bonds, researchers can investigate their importance in protein-protein interactions or enzymatic activity within a signaling cascade.

Use of THP to probe a hypothetical redox-regulated signaling pathway.

Conclusion

This compound is a robust and versatile reducing agent with significant advantages in stability and reactivity, particularly at physiological pH. Its irreversible mechanism of action and compatibility with many downstream applications make it an excellent choice for researchers and drug development professionals working with proteins and peptides. By understanding its chemical properties and utilizing optimized protocols, scientists can leverage the power of THP to advance their research in protein chemistry, proteomics, and the development of novel therapeutics.

References

- 1. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.strem.com [resources.strem.com]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

Tris(hydroxypropyl)phosphine (THPP): A Technical Guide to a Superior Water-Soluble and Air-Stable Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable phosphine-based reducing agent that has emerged as a superior alternative to traditional thiol-based reagents like dithiothreitol (B142953) (DTT). Its exceptional stability, particularly at physiological pH, coupled with its potent and rapid reductive cleavage of disulfide bonds, makes it an invaluable tool in protein chemistry, drug development, and various biochemical applications. This technical guide provides an in-depth overview of THPP, including its properties, comparative performance data, detailed experimental protocols for its use, and a discussion of its mechanism of action and potential considerations.

Introduction to this compound (THPP)

THPP is a trialkylphosphine functionalized with three hydroxypropyl groups, which confer its high water solubility and resistance to air oxidation.[1][2] Unlike thiol-based reducing agents such as DTT, which have limited stability in aqueous solutions, especially at neutral to basic pH, THPP demonstrates remarkable stability over a wide pH range.[3][4] This stability, combined with its odorless nature and effectiveness in both aqueous and buffered aqueous-organic media, positions THPP as a highly reliable reagent for a multitude of applications.[1][2]

Key Advantages of THPP:

-

Exceptional Air Stability: THPP exhibits significantly greater stability against auto-oxidation compared to DTT and even Tris(2-carboxyethyl)phosphine (TCEP) at physiological pH.[3]

-

High Water Solubility: The hydroxypropyl groups render THPP fully water-soluble, eliminating the need for organic co-solvents in many applications.[3]

-

Odorless: Unlike thiol-based reagents, THPP is odorless, improving laboratory working conditions.

-

Effective Over a Broad pH Range: THPP is an effective reducing agent in both acidic and basic conditions.[2][4]

-

Irreversible Reduction: The reduction of disulfides by THPP is irreversible, driving reactions to completion.[1]

-

Compatibility with IMAC: THPP does not reduce the metal ions used in immobilized metal affinity chromatography (IMAC).[4][5]

Physicochemical Properties and Specifications

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁O₃P | [2] |

| Molecular Weight | 208.24 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2][5] |

| Melting Point | 196 °C | [2] |

| Density | 1.136 g/cm³ | [2] |

| Flash Point | >110 °C | [2] |

| Solubility | Soluble in water in all proportions | [3] |

| pKa | 7.2 | [3] |

| Storage Temperature | 2°C - 8°C, keep dry, protect from light | [2][6] |

Quantitative Performance Data

Comparative Stability of Reducing Agents

The stability of a reducing agent is critical for its efficacy and reproducibility in experiments. THPP demonstrates superior stability compared to DTT and TCEP, particularly at physiological pH.

| Reducing Agent | pH | Conditions | % Oxidation after 72 hours | Reference |

| THPP | 4.50 | Aqueous citrate (B86180) buffer, room temperature | ~5% | [3] |

| TCEP | 4.50 | Aqueous citrate buffer, room temperature | ~5% | [3] |

| DTT | 4.50 | Aqueous citrate buffer, room temperature | ~20% | [3] |

| THPP | 8.00 | Aqueous Tris buffer, room temperature | ~10% | [3] |

| TCEP | 8.00 | Aqueous Tris buffer, room temperature | ~30% | [3] |

| DTT | 8.00 | Aqueous Tris buffer, room temperature | ~90% | [3] |

Comparative Reduction Rates

THPP exhibits rapid reduction of disulfide bonds, outperforming other common reducing agents, especially at biologically relevant pH.

| Disulfide Substrate | Reducing Agent | pH | Relative Reduction Rate (vs. TCEP) | Reference |

| Peptide-like disulfide 1a | THPP | 8.0 | 3.91 times faster | [3] |

| 2-hydroxyethyl disulfide 1b | THPP | 8.0 | 1.50 times faster | [3] |

| 2-hydroxyethyl disulfide 1b | TCEP | 4.5 | 1.25 times faster | [3] |

Mechanism of Action

The reduction of a disulfide bond by THPP proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bridge. This results in the formation of a phosphonium (B103445) intermediate, which is subsequently hydrolyzed to yield two thiol molecules and the corresponding phosphine (B1218219) oxide. This reaction is essentially irreversible.

References

- 1. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tris(hydroxypropyl) phosphine | 4706-17-6 | FT178422 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.strem.com [resources.strem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

Tris(hydroxypropyl)phosphine redox potential and kinetics

An In-depth Technical Guide on the Redox Potential and Kinetics of Tris(hydroxypropyl)phosphine (THPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (THPP) is a versatile, water-soluble, and air-stable reducing agent increasingly utilized in biological and chemical applications. Its efficacy in reducing disulfide bonds, coupled with its favorable physical properties, positions it as a compelling alternative to traditional reductants like dithiothreitol (B142953) (DTT). This guide provides a comprehensive overview of the redox properties and kinetic behavior of THPP, summarizing key quantitative data, outlining experimental methodologies for its characterization, and illustrating relevant chemical processes.

Introduction

This compound (THPP) is a trialkylphosphine that has gained prominence as a reducing agent, particularly for the cleavage of disulfide bonds in peptides and proteins.[1][2] Unlike many other phosphines, THPP is highly soluble in water, odorless, and exhibits greater stability towards air oxidation, especially at physiological pH, compared to the commonly used DTT.[2][3] These characteristics make it an ideal reagent for a wide range of applications in biochemistry, proteomics, and drug development, where maintaining a reducing environment is critical for preserving protein structure and function.[1]

Redox Properties of THPP

Comparative Reducing Strength

THPP is qualitatively described as a more potent reducing agent than DTT.[4] Its reductive capabilities are often compared to those of tris(2-carboxyethyl)phosphine (B1197953) (TCEP), another popular water-soluble phosphine (B1218219). Competition experiments have shown that the relative reduction rates of THPP and TCEP are pH-dependent. At a biologically relevant pH of 8.0, THPP is the superior reducing agent.[3]

Reaction with Disulfides

The primary application of THPP is the reduction of disulfide bonds, a reaction that is rapid and irreversible.[2] The general reaction proceeds as follows:

R-S-S-R' + P(CH₂CH₂CH₂OH)₃ + H₂O → R-SH + R'-SH + O=P(CH₂CH₂CH₂OH)₃

The product of this reaction is the corresponding phosphine oxide, which is stable and does not interfere with subsequent thiol-specific reactions.[1]

Kinetic Profile of THPP

The reactivity of THPP has been evaluated in various contexts, particularly in the reduction of small-molecule disulfides and its interaction with other biological molecules.

Kinetics of Disulfide Reduction

Kinetic studies have demonstrated the rapid nature of disulfide bond cleavage by THPP. For instance, in a direct comparison for the reduction of 2-hydroxyethyl disulfide at pH 8.0, the reaction with THPP was complete within 15 minutes, achieving an 82% isolated yield. Under identical conditions, TCEP and DTT yielded only 25% and 30%, respectively.[3] Further competitive experiments at pH 8.0 showed that the reduction of a peptide-like disulfide was 3.91 times faster with THPP than with TCEP.[3]

Reaction with Nicotinamide Adenine Dinucleotide (NAD⁺)

Interestingly, THPP has been observed to react with NAD⁺ in a rapid and reversible manner, forming a covalent adduct. This non-enzymatic reaction is of significance for researchers using THPP in studies involving NAD(P)⁺-dependent enzymes. The apparent association rate constant for this reaction has been determined.[5]

Data Summary

The following tables summarize the available quantitative data on the kinetics of THPP.

| Parameter | Condition | Substrate | Value | Reference |

| Relative Reduction Rate vs. TCEP | pH 8.0 | Peptide-like disulfide | 3.91 times faster | [3] |

| Isolated Yield | pH 8.0, 15 min | 2-hydroxyethyl disulfide | 82% | [3] |

| Apparent Association Rate Constant (k_on) | pH 7.5 | NAD⁺ | 231–491 M⁻¹s⁻¹ | [5] |

| Reagent | Condition | Substrate | Isolated Yield (15 min) | Reference |

| THPP | pH 8.0 | 2-hydroxyethyl disulfide | 82% | [3] |

| TCEP | pH 8.0 | 2-hydroxyethyl disulfide | 25% | [3] |

| DTT | pH 8.0 | 2-hydroxyethyl disulfide | 30% | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of THPP's redox potential and kinetics are crucial for reproducible research. The following sections outline the principles of key methodologies.

Determination of Redox Potential: Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a compound.

Principle: A potential is swept linearly between two values in both forward and reverse directions at a working electrode, and the resulting current is measured. For a reversible redox couple, the voltammogram will show a pair of peaks corresponding to the oxidation and reduction of the analyte. The midpoint potential between these peaks provides an approximation of the standard redox potential.

Methodology:

-

Solution Preparation: Prepare a solution of THPP in a suitable aqueous buffer containing a supporting electrolyte (e.g., KCl).

-

Electrochemical Cell: Utilize a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential over a range where the oxidation of THPP is expected to occur.

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for the oxidation and subsequent reduction of the phosphine. The formal redox potential (E°') can be calculated from the average of the anodic and cathodic peak potentials.

Kinetic Analysis of Disulfide Reduction: Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution.

Principle: Small volumes of reactant solutions are rapidly mixed, and the reaction progress is monitored by measuring the change in absorbance or fluorescence over time.

Methodology:

-

Reagent Preparation: Prepare solutions of THPP and a disulfide substrate (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB, which produces a colored product upon reduction) in a suitable buffer.

-

Instrumentation: Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.

-

Data Collection: Rapidly mix the THPP and disulfide solutions. Monitor the change in absorbance at the appropriate wavelength (e.g., 412 nm for the product of DTNB reduction) as a function of time.

-

Kinetic Analysis: Fit the resulting kinetic traces to an appropriate rate equation (e.g., single or double exponential) to determine the observed rate constants. By varying the concentrations of the reactants, the second-order rate constant for the reaction can be determined.

Monitoring Reaction Kinetics: ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions involving phosphorus-containing compounds.

Principle: The chemical shift of the ³¹P nucleus is highly sensitive to its chemical environment. This allows for the distinct identification and quantification of the phosphine reactant and its phosphine oxide product.

Methodology:

-

Sample Preparation: Prepare a reaction mixture containing THPP and the disulfide substrate in a deuterated buffer within an NMR tube.

-

NMR Acquisition: Acquire a series of ³¹P NMR spectra over time.

-

Data Processing and Analysis: Process the spectra and integrate the signals corresponding to THPP and its phosphine oxide product. The change in the relative integrals over time provides a direct measure of the reaction kinetics.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of disulfide bond reduction by THPP.

Caption: Experimental workflow for cyclic voltammetry.

Caption: Workflow for stopped-flow kinetics.

Conclusion

This compound is a highly effective and versatile reducing agent with significant advantages over traditional reagents like DTT, particularly in biological applications. Its superior stability, water solubility, and rapid reaction kinetics make it an invaluable tool for researchers in various scientific disciplines. While a precise standard redox potential remains to be definitively established, comparative studies and kinetic data clearly demonstrate its potent reducing capabilities. The experimental protocols outlined in this guide provide a framework for the further characterization of THPP and other novel reducing agents, facilitating continued advancements in our understanding and application of these important molecules.

References

Quantum Chemical Insights into the Reactivity of Tris(hydroxypropyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

Tris(hydroxypropyl)phosphine (THPP) is a versatile, water-soluble, and air-stable reducing agent with significant applications in biochemistry, proteomics, and drug development.[1][2][3] Its efficacy in reducing disulfide bonds in peptides and proteins, coupled with its stability at biological pH, makes it a valuable tool for researchers.[1][3] This technical guide provides an in-depth analysis of the reactivity of THPP, drawing upon existing quantum chemical studies of related phosphine (B1218219) compounds to infer its reaction mechanisms. While direct computational studies on THPP are limited, this paper outlines a robust computational methodology for future investigations and presents available quantitative data from analogous systems to provide a comprehensive understanding of its chemical behavior. This guide is intended to serve as a foundational resource for researchers employing THPP and to encourage further computational exploration of its reactivity.

Introduction to this compound (THPP)

This compound is a tertiary phosphine characterized by three hydroxypropyl substituents, which confer high water solubility and stability in aqueous solutions.[1] Unlike traditional thiol-based reducing agents such as dithiothreitol (B142953) (DTT), THPP is odorless, less prone to air oxidation, and generally does not require removal prior to subsequent thiol-modification reactions.[1] These properties have led to its widespread use in various biochemical applications, including the reduction of disulfide bonds in proteins and peptides, and as a stabilizing agent for enzymes.[1][4]

In the context of drug development, understanding the precise mechanism of action and reactivity of molecules like THPP is crucial. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms, determining transition states, and predicting reaction kinetics.[5] While the experimental reactivity of THPP has been explored, a comprehensive understanding of its electronic structure and reaction pathways at a quantum-mechanical level is still an emerging area of research.

Inferred Reaction Mechanism: Disulfide Bond Reduction

The primary application of THPP is the reduction of disulfide bonds. Based on quantum chemical studies of analogous phosphines, such as Tris(2-carboxyethyl)phosphine (TCEP) and trimethylphosphine (B1194731) (TMP), the reduction of a disulfide bond by THPP is inferred to proceed via a classical SN2 mechanism.[6][7][8]

The reaction can be described in two main steps:

-

Nucleophilic Attack: The phosphorus atom of THPP, with its lone pair of electrons, acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a phosphonium-thiolate intermediate.

-

Hydrolysis: The intermediate then reacts with water, leading to the formation of two thiol molecules and this compound oxide.

This mechanism is consistent with experimental observations and computational studies on other phosphine-mediated disulfide reductions.[6][7][8]

Visualization of the Inferred Disulfide Reduction Pathway

The following diagram illustrates the inferred SN2 mechanism for the reduction of a generic disulfide bond by a phosphine, representative of THPP.

Proposed Computational Methodology for Studying THPP Reactivity

To facilitate future quantum chemical investigations into the reactivity of THPP, the following computational protocol is proposed, based on established methods for similar chemical systems.[6][9]

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Geometric Optimization and Frequency Calculations

-

Method: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional is a robust choice that has been successfully applied to the study of phosphine reactivity.[6][7][8]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost.[10]

-

Solvent Effects: Given that THPP is primarily used in aqueous environments, it is crucial to include solvent effects. The Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are appropriate implicit solvation models.[6]

-

Procedure:

-

Optimize the geometries of all reactants, intermediates, transition states, and products.

-

Perform frequency calculations on the optimized geometries to confirm that they correspond to minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface.

-

The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Calculations

For higher accuracy in the calculated energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a more sophisticated method, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, with an appropriate basis set (e.g., aug-cc-pVDZ).[11]

Reaction Pathway Analysis

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation should be performed.

-

Activation and Reaction Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants. The reaction energy (ΔErxn) is the difference in energy between the products and the reactants.

Computational Workflow Diagram

The following diagram outlines the proposed computational workflow for studying the reactivity of THPP.

Quantitative Data from Related Phosphine Systems

While specific quantitative data from quantum chemical studies on THPP is not yet available in the literature, data from studies on related phosphines can provide valuable insights into the energetics of the disulfide reduction reaction. The following table summarizes key computational data for the reaction of trimethylphosphine (TMP) with dimethyl disulfide, which serves as a model system.

| Parameter | Value | Computational Method | Reference |

| Reaction Barrier (Activation Energy) | ~11 kcal/mol | B3LYP (with explicit and implicit solvent corrections) | [6][7][8] |

| Reaction Enthalpy (Gas Phase) | Highly Endothermic | B3LYP | [6][7] |

Note: The reaction is highly endothermic in the gas phase, highlighting the critical role of solvent stabilization of the charged products.[6] In aqueous solution, the overall reaction becomes favorable.

Experimental Insights into THPP Reactivity

Experimental studies have provided valuable data on the reactivity of THPP, corroborating the inferred mechanisms and providing a basis for comparison with future computational work.

-

Reduction of Small-Molecule Disulfides: THPP has been shown to be a rapid and efficient reducing agent for a variety of small-molecule disulfides at or near physiological pH.[1][2][3]

-

Reaction with NAD+: An unexpected non-enzymatic reaction between THPP and NAD+ has been reported, forming a covalent adduct.[4] This reaction is reversible and occurs at a physiologically relevant timescale.[4] The apparent association rate constant for this reaction has been determined to be in the range of 231–491 M-1s-1.[4]

Future Research Directions and Conclusion

The study of this compound reactivity through quantum chemical methods presents a significant opportunity for advancing our understanding of this important reducing agent. While this guide provides a framework based on studies of analogous systems, dedicated computational investigations on THPP are needed to:

-

Accurately Determine Reaction Energetics: Calculate the precise activation and reaction energies for the reduction of various disulfide-containing molecules by THPP.

-

Elucidate the Role of Hydroxypropyl Groups: Investigate the electronic and steric effects of the hydroxypropyl substituents on the reactivity of the phosphorus center.

-

Explore Other Reaction Pathways: Computationally model other potential reactions of THPP, such as its interaction with electrophiles and its reported reaction with NAD+.

-

Guide the Design of Novel Phosphine-Based Reagents: Use the insights gained from computational studies to design new phosphine reagents with tailored reactivity, stability, and selectivity for specific applications in drug development and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tris(3-hydroxypropyl)phosphine (THPP): A mild, air-stable reagent for the rapid, reductive cleavage of small-molecule disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cautionary Tale of Using Tris(alkyl)phosphine Reducing Agents with NAD+-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grnjournal.us [grnjournal.us]

- 6. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of SN2 disulfide bond cleavage by phosphorus nucleophiles. Implications for biochemical disulfide reducing agents. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational study on the mechanism and kinetics for the reaction between HO2 and n-propyl peroxy radical - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tris(hydroxypropyl)phosphine (THP) Reduction of Peptide Cystine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxypropyl)phosphine (THP), also referred to as Tris(3-hydroxypropyl)phosphine (THPP), is a highly effective, water-soluble, and air-stable reducing agent for the cleavage of disulfide bonds in peptides and proteins.[1][2][3] Its properties offer significant advantages over traditional thiol-based reducing agents like dithiothreitol (B142953) (DTT), making it a valuable tool in peptide chemistry, proteomics, and drug development. THP provides rapid and irreversible reduction of cystine bridges to cysteine residues, which is crucial for various applications, including protein sequencing, peptide mapping, and the preparation of peptides for conjugation or structural studies.[1][2]

Advantages of THP as a Reducing Agent

Compared to other common reducing agents such as DTT and Tris(2-carboxyethyl)phosphine (TCEP), THP exhibits several key advantages:

-

Superior Stability: THP is significantly more stable in aqueous solutions at physiological pH and is less susceptible to air oxidation than DTT.[4]

-

Rapid Reduction Kinetics: At biologically relevant pH (e.g., pH 8.0), THP demonstrates faster reduction rates for disulfide bonds compared to TCEP.[4]

-

Irreversible Reduction: Unlike thiol-based reagents, the reduction of disulfide bonds by phosphines like THP is practically irreversible in aqueous solutions.[5]

-

Broad pH Range: THP is effective over a wide pH range.

-

Odorless: Unlike thiol-containing reagents such as DTT and β-mercaptoethanol, THP is odorless, improving laboratory working conditions.

-

Compatibility with IMAC: THP does not reduce the metal ions used in immobilized metal affinity chromatography (IMAC), a significant advantage in protein purification workflows.

Quantitative Data Presentation

The following table summarizes the comparative reduction efficiency of THP with TCEP and DTT for a peptide-like disulfide and other small molecule disulfides.

| Disulfide Substrate | Reducing Agent | pH | Time (min) | Yield (%) |

| Peptide-like disulfide | THP | 8.0 | 15 | Complete |

| TCEP | 8.0 | 15 | 25 | |

| DTT | 8.0 | 15 | 30 | |

| 2-hydroxyethyl disulfide | THP | 8.0 | 15 | 82 |

| TCEP | 8.0 | 15 | 25 | |

| DTT | 8.0 | 15 | 30 |

Data adapted from McNulty, J., et al. (2015). Bioorganic & Medicinal Chemistry Letters.[4]

Competition experiments have shown that the reduction of a peptide-like disulfide proceeds 3.91 times faster with THP relative to TCEP at pH 8.0.[4]

Experimental Protocols

Protocol 1: General Reduction of Disulfide Bonds in Peptides

This protocol provides a general procedure for the reduction of cystine residues in peptides using THP.

Materials:

-

Peptide containing one or more disulfide bonds

-

This compound (THP)

-

Degassed, deionized water

-

Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

-

Nitrogen or Argon gas

-

Optional: Quenching agent (e.g., an alkylating agent like iodoacetamide)

-

Analytical equipment for monitoring the reaction (e.g., RP-HPLC, Mass Spectrometer)

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide in the chosen buffer to a final concentration of 1-10 mg/mL. Degas the buffer prior to use to minimize oxidation.

-

THP Solution Preparation: Prepare a stock solution of THP in degassed, deionized water. The concentration will depend on the desired final molar excess.

-

Reduction Reaction:

-

Flush the reaction vial containing the peptide solution with an inert gas (nitrogen or argon) for 2-5 minutes.

-

Add the THP stock solution to the peptide solution to achieve a 10-50 molar excess of THP over the peptide.

-

Gently mix the solution and incubate at room temperature for 15-60 minutes. The optimal time may vary depending on the peptide and can be monitored by HPLC or mass spectrometry.

-

-

Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture, quench any further reduction (if necessary), and analyze by RP-HPLC or mass spectrometry to determine the extent of disulfide bond reduction. The reduced peptide will typically have a different retention time than the oxidized form.

-